3-Aminopiperidine-2-carboxylic acid dihydrochloride
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Overview
Description
3-Aminopiperidine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2 and a molecular weight of 217.09 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopiperidine-2-carboxylic acid dihydrochloride can be achieved through several methods. One common approach involves the use of multi-enzyme cascades. For example, variants of galactose oxidase and imine reductase can be used to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively . This method yields products with high enantiopurity and prevents potential racemisation of key labile intermediates.
Industrial Production Methods
Industrial production methods for this compound often involve the hydrogenation of 3-aminopyridine or the cyclisation of α-amino acids . These methods are well-established but may lack chiral control and involve the use of expensive and toxic reagents, which can hinder their wider industrial application.
Chemical Reactions Analysis
Types of Reactions
3-Aminopiperidine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Aminopiperidine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Aminopiperidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine: A similar compound with a slightly different structure.
3-Aminoazepane: Another related compound used in pharmaceutical applications.
3-Aminopyridine: A precursor in the synthesis of 3-Aminopiperidine-2-carboxylic acid dihydrochloride.
Uniqueness
This compound is unique due to its high enantiopurity and its ability to undergo a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
Biological Activity
3-Aminopiperidine-2-carboxylic acid dihydrochloride (APC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of APC, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₅H₈Cl₂N₂O₂
Molecular Weight: 195.04 g/mol
CAS Number: 2305254-77-5
The structure of APC features a piperidine ring with an amino group and a carboxylic acid, which contributes to its biological interactions.
APC's biological activity is attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The piperidine moiety allows for versatile binding capabilities, potentially modulating enzyme activities and influencing cellular signaling pathways.
- Enzyme Inhibition: APC has been studied for its inhibitory effects on specific protein kinases, which are pivotal in various signaling pathways related to cell growth and metabolism.
- Receptor Modulation: The compound may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including APC, exhibit anticancer properties. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Neuroprotective Effects
APC has been investigated for its neuroprotective effects. It may exert beneficial actions in models of neurodegenerative diseases by inhibiting pathways that lead to neuronal death .
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Activity:
A study evaluated various piperidine derivatives, including APC, against different cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction, highlighting the potential of APC as a lead compound for developing anticancer agents . -
Neuroprotection:
In a model of Alzheimer's disease, APC was shown to reduce tau phosphorylation and amyloid-beta accumulation, key pathological features of the disease. This suggests that APC could be explored further for therapeutic applications in neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of APC is influenced by its structural components. Modifications to the piperidine ring or the carboxylic acid group can enhance its potency and selectivity towards specific biological targets. Ongoing research focuses on optimizing these structural features to improve efficacy and reduce toxicity .
Properties
IUPAC Name |
3-aminopiperidine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-8-5(4)6(9)10;;/h4-5,8H,1-3,7H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFMQNIPURWCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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